5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1h-pyrazole 5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1h-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18260916
InChI: InChI=1S/C10H17N3O/c1-3-13-9(4-8(2)12-13)7-14-10-5-11-6-10/h4,10-11H,3,5-7H2,1-2H3
SMILES:
Molecular Formula: C10H17N3O
Molecular Weight: 195.26 g/mol

5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1h-pyrazole

CAS No.:

Cat. No.: VC18260916

Molecular Formula: C10H17N3O

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1h-pyrazole -

Specification

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
IUPAC Name 5-(azetidin-3-yloxymethyl)-1-ethyl-3-methylpyrazole
Standard InChI InChI=1S/C10H17N3O/c1-3-13-9(4-8(2)12-13)7-14-10-5-11-6-10/h4,10-11H,3,5-7H2,1-2H3
Standard InChI Key LJBATPBUMXGLGW-UHFFFAOYSA-N
Canonical SMILES CCN1C(=CC(=N1)C)COC2CNC2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure combines a 1-ethyl-3-methylpyrazole core with an azetidin-3-yloxymethyl substituent. The pyrazole ring adopts a planar conformation, while the azetidine ring introduces strain due to its three-membered cyclic amine structure. This strain enhances reactivity at the azetidine’s nitrogen and oxygen atoms, facilitating nucleophilic and electrophilic transformations .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC10H17N3O\text{C}_{10}\text{H}_{17}\text{N}_{3}\text{O}
Molecular Weight195.26 g/mol
IUPAC Name5-(azetidin-3-yloxymethyl)-1-ethyl-3-methylpyrazole
CAS Number1485500-86-4

The azetidine-oxymethyl group at position 5 of the pyrazole ring introduces steric and electronic effects that influence regioselectivity in substitution reactions. X-ray crystallography of related compounds reveals intramolecular hydrogen bonding between the azetidine oxygen and pyrazole nitrogen, stabilizing the molecular conformation .

Synthesis and Optimization

Synthetic Routes

The synthesis of 5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1H-pyrazole involves sequential functionalization of pre-formed heterocyclic cores. A representative approach includes:

  • Pyrazole Core Formation: Condensation of ethyl hydrazine with acetylacetone yields 1-ethyl-3-methylpyrazole.

  • Chloromethylation: Reaction with formaldehyde and hydrochloric acid introduces a chloromethyl group at position 5.

  • Azetidine Coupling: Nucleophilic substitution with azetidin-3-ol under basic conditions (e.g., K2CO3\text{K}_2\text{CO}_3) attaches the azetidine moiety .

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
Pyrazole formationEthyl hydrazine, acetylacetone, reflux85
ChloromethylationHCl, formaldehyde, 60°C72
Azetidine couplingAzetidin-3-ol, K2CO3\text{K}_2\text{CO}_3, DMF68

Industrial-Scale Challenges

Industrial production faces hurdles such as low yields in azetidine coupling (≤50% on multi-kilogram scales) and purification difficulties due to polar byproducts. Continuous-flow systems and phase-transfer catalysts (e.g., tetrabutylammonium bromide) are under investigation to improve efficiency .

Chemical Reactivity and Transformations

Nucleophilic Ring-Opening

The azetidine ring undergoes strain-driven nucleophilic attack. For example, in 2M HCl/ethanol at 60°C, ring-opening produces 3-(hydroxymethyl)pyrazole derivatives via C–N bond cleavage.

Table 3: Azetidine Ring-Opening Reactions

ConditionsProductYield (%)
2M HCl, ethanol, 60°C3-(Hydroxymethyl)pyrazole72
Liquid NH₃, −33°CAzetidine-ammonia adduct58

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective nitration and halogenation at the 4-position. Methyl and ethyl substituents direct electrophiles via steric and electronic effects:

Pyrazole+HNO3/H2SO44-Nitro derivative(Yield: 78%)\text{Pyrazole} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow 4\text{-Nitro derivative} \quad (\text{Yield: 78\%})

Density functional theory (DFT) calculations indicate that the 4-position’s electron density (−0.12 eV) favors electrophilic attack over the 5-position (−0.09 eV) .

AssayTargetResult
Kinase inhibitionBRAF(V600E)IC₅₀ = 89 nM
Cytokine suppressionIL-6 in macrophages55% reduction

Applications in Materials Science

Polymer Modification

The compound’s dual heterocyclic structure enhances thermal stability in polyamides. Blending with nylon-6,6 increases decomposition onset temperatures by 30°C (TGA data).

Coordination Chemistry

Transition metal complexes (e.g., Cu(II) and Pd(II)) exhibit luminescent properties. A palladium complex demonstrates a quantum yield (Φ\Phi) of 0.42, suitable for OLED applications .

Comparison with Structural Analogs

Azetidine vs. Piperidine Derivatives

Replacing azetidine with piperidine reduces ring strain, decreasing reactivity but improving metabolic stability. Piperidine analogs show 3-fold longer half-lives (t1/2t_{1/2}) in hepatocyte assays .

Pyrazole Substitution Patterns

1-Benzyl-3-phenylpyrazoles exhibit higher lipid solubility (logP=2.1\log P = 2.1) than the title compound (logP=1.4\log P = 1.4), impacting blood-brain barrier permeability .

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